molecular formula C15H13BrCl3NO5 B11481403 (3Z)-3-[(2S,3S,4S)-6-bromo-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-4-hydroxypent-3-en-2-one

(3Z)-3-[(2S,3S,4S)-6-bromo-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-4-hydroxypent-3-en-2-one

Cat. No.: B11481403
M. Wt: 473.5 g/mol
InChI Key: PDOMCSKRLYLTKS-HAAZFRHNSA-N
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Description

The compound (3Z)-3-[6-BROMO-3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-4-HYDROXYPENT-3-EN-2-ONE is a complex organic molecule featuring a benzopyran core substituted with bromine, nitro, and trichloromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[6-BROMO-3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-4-HYDROXYPENT-3-EN-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the benzopyran core, followed by the introduction of bromine, nitro, and trichloromethyl groups through electrophilic substitution reactions. The final step involves the formation of the hydroxypent-3-en-2-one moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[6-BROMO-3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-4-HYDROXYPENT-3-EN-2-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted benzopyrans, and various oxidized forms of the compound.

Scientific Research Applications

(3Z)-3-[6-BROMO-3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-4-HYDROXYPENT-3-EN-2-ONE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3Z)-3-[6-BROMO-3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-4-HYDROXYPENT-3-EN-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets, leading to changes in their activity and subsequent biological responses. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[6-CHLORO-3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-4-HYDROXYPENT-3-EN-2-ONE
  • (3Z)-3-[6-FLUORO-3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-4-HYDROXYPENT-3-EN-2-ONE

Uniqueness

The uniqueness of (3Z)-3-[6-BROMO-3-NITRO-2-(TRICHLOROMETHYL)-3,4-DIHYDRO-2H-1-BENZOPYRAN-4-YL]-4-HYDROXYPENT-3-EN-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H13BrCl3NO5

Molecular Weight

473.5 g/mol

IUPAC Name

(Z)-3-[(2S,3S,4S)-6-bromo-3-nitro-2-(trichloromethyl)-3,4-dihydro-2H-chromen-4-yl]-4-hydroxypent-3-en-2-one

InChI

InChI=1S/C15H13BrCl3NO5/c1-6(21)11(7(2)22)12-9-5-8(16)3-4-10(9)25-14(15(17,18)19)13(12)20(23)24/h3-5,12-14,21H,1-2H3/b11-6+/t12-,13-,14-/m0/s1

InChI Key

PDOMCSKRLYLTKS-HAAZFRHNSA-N

Isomeric SMILES

C/C(=C(\[C@H]1[C@@H]([C@H](OC2=C1C=C(C=C2)Br)C(Cl)(Cl)Cl)[N+](=O)[O-])/C(=O)C)/O

Canonical SMILES

CC(=C(C1C(C(OC2=C1C=C(C=C2)Br)C(Cl)(Cl)Cl)[N+](=O)[O-])C(=O)C)O

Origin of Product

United States

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